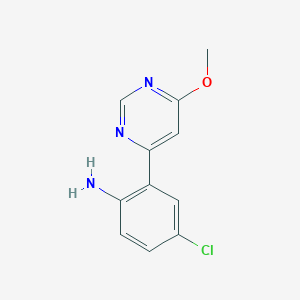
4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline
Vue d'ensemble
Description
4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is a chemical compound with the molecular formula C11H10ClN3O and a molecular weight of 235.67 . It is also known by other names such as EOS-61718 and Benzenamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to an aniline group . The pyrimidine ring is substituted at the 6th position with a methoxy group and at the 2nd position with an aniline group . The aniline group is further substituted at the 4th position with a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.67 . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 405.2±40.0 °C at 760 mmHg .Applications De Recherche Scientifique
Herbicide Synthesis and Analysis
4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline and its derivatives are used in the synthesis of herbicides. Research has focused on creating deuterium-substituted compounds for use as isotope internal standards in quantitating herbicide residue in agricultural products and foodstuff, with high chemical purities confirmed by HPLC-MS/MS (Yang Zheng-mi, 2014).
Solubility Studies
The solubility of this compound in various organic solvents has been examined, revealing a dependency on temperature and solvent type. This research is crucial for understanding its behavior in different environments and for the development of efficient applications in the chemical industry (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).
Abnormal Condensation Products
Studies on the condensation reactions of this compound have identified abnormal by-products. Understanding these reactions is important for refining synthetic processes and avoiding unwanted compounds (K. Okui, K. Ito, M. Koizumi, K. Fukumoto, T. Kametani, 1972).
Azo Dye Synthesis
This compound is utilized in the synthesis of new azo dyes, with its derivatives showing potential antimicrobial activities. Such applications are significant in the textile industry and for medical purposes (M. Yazdanbakhsh, H. Yousefi, M. Mamaghani, E. Moradi, M. Rassa, H. Pouramir, M. Bagheri, 2012).
Fungicidal Properties
Derivatives of this compound have been studied for their fungicidal activities, particularly against Botrytis cinerea Pers, a significant pathogen in agriculture. The research on such compounds contributes to developing new fungicides (T. Nagata, K. Masuda, S. Maeno, I. Miura, 2004).
Molecular Structure Analysis
The molecular structure, vibrational frequencies, and electronic properties of this compound have been extensively analyzed using various spectroscopic and theoretical methods. Such studies aid in understanding its chemical behavior and potential applications (Z. Cinar, M. Karabacak, M. Cinar, M. Kurt, P. Chinna Babu, N. Sundaraganesan, 2013).
Propriétés
IUPAC Name |
4-chloro-2-(6-methoxypyrimidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-11-5-10(14-6-15-11)8-4-7(12)2-3-9(8)13/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXVKNHSGWPGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


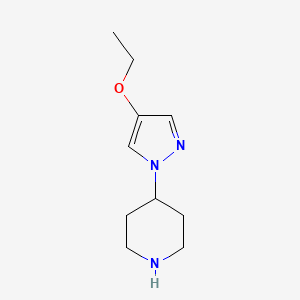


![(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine](/img/structure/B1408980.png)

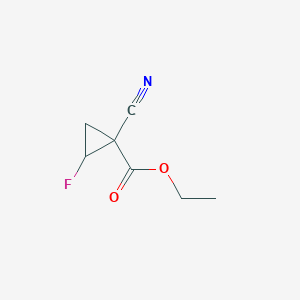
![N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride](/img/structure/B1408984.png)
![[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine](/img/structure/B1408985.png)
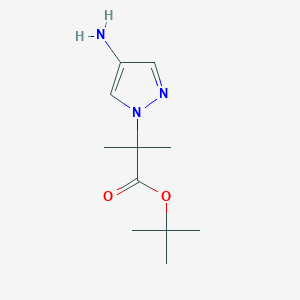
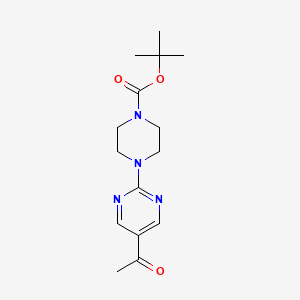
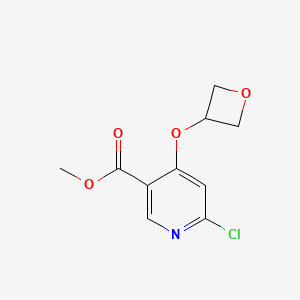
![4-Methyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408996.png)

![3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid](/img/structure/B1408998.png)
